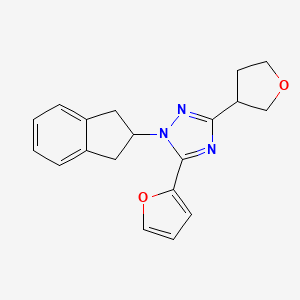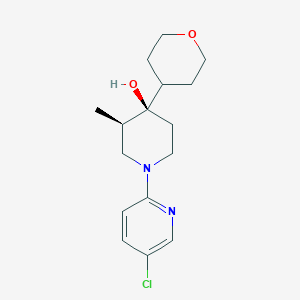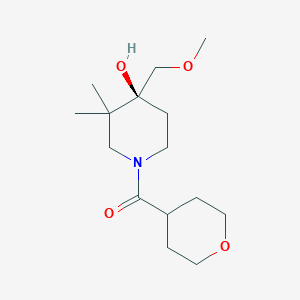
1-(2,3-dihydro-1H-inden-2-yl)-5-(2-furyl)-3-(tetrahydrofuran-3-yl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related 1,2,4-triazoles often involves Cu(I)-catalyzed 1,3-dipolar cycloadditions, as demonstrated in the synthesis of ester-linked 1,4-disubstituted 1,2,3-triazoles having a furyl/thienyl moiety from heteroaryl prop-2-yn-1-yl carboxylate and aromatic azides (Kaushik et al., 2017). Additionally, the synthesis of (tetrahydrofuranyl)methyl-1,2,3-triazoles via alkyne-azide cycloaddition catalyzed by a dithioic acid copper(I) complex highlights another method potentially applicable to our compound of interest (Velasco et al., 2011).
Molecular Structure Analysis
1,2,4-triazoles display diverse molecular structures. The crystal structure of 4-benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione shows varied conformations and intermolecular hydrogen bonding patterns (Zareef et al., 2008). Similarly, the structure of 3-(4-amino-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-furyl)-1-phenylpropan-1-one provides insights into triazole ring conformations (Gao et al., 2011).
Chemical Reactions and Properties
1,2,4-triazoles undergo various chemical reactions, including tandem reactions leading to new triazine and triazole systems (Butler et al., 1990). The reactivity of these compounds is influenced by their functional groups and structural conformations.
Physical Properties Analysis
The physical properties of 1,2,4-triazoles can vary widely based on their substituents and molecular structure. For instance, the physical properties of 5-(1,2,4-triazol-3-yl)tetrazoles with various energetic functionalities were characterized using spectroscopic techniques, revealing insights into their stability and interactions (Dippold & Klapötke, 2013).
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-5-(furan-2-yl)-3-(oxolan-3-yl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-5-14-11-16(10-13(14)4-1)22-19(17-6-3-8-24-17)20-18(21-22)15-7-9-23-12-15/h1-6,8,15-16H,7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDXIDYCADKYTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NN(C(=N2)C3=CC=CO3)C4CC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-2-yl)-5-(2-furyl)-3-(tetrahydrofuran-3-yl)-1H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3'-cyano-1'H-spiro[cyclopentane-1,2'-naphthalen]-4'-yl)butanamide](/img/structure/B5646940.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-[methyl(6-quinolinylmethyl)amino]-3-pyrrolidinol](/img/structure/B5646941.png)
![7-[(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)carbonyl]-3-methylquinazolin-4(3H)-one](/img/structure/B5646951.png)

![5-(2,4-dimethylphenyl)-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5646960.png)
![6-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-N-methyl-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5646971.png)
![9-[4-(1H-pyrazol-1-yl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5646975.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(3-methyl-2-butenoyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5646988.png)
![4-{[4-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-pyridin-3-ylquinoline](/img/structure/B5646999.png)
![4-[(2-{1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5647005.png)
![(3R*,4S*)-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5647008.png)
![2-ethyl-N-[1-(3,4,5-trimethoxyphenyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5647016.png)
